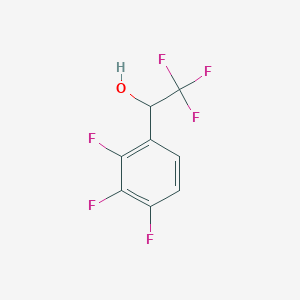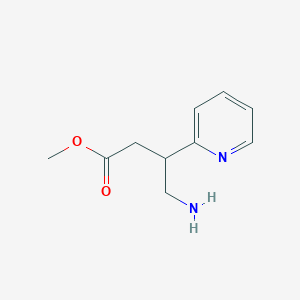
2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol is a fluorinated organic compound with the molecular formula C8H4F6O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method for synthesizing 2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol involves the reaction of 2,2,2-trifluoroacetophenone with an optically active Grignard reagent.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental considerations. The Grignard reaction is favored for its high yield and stereochemical control, while the Friedel-Crafts acylation is preferred for its simplicity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: 2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol can undergo reduction reactions to form various alcohol derivatives.
Oxidation: This compound can be oxidized to form ketones or carboxylic acids.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed
Alcohol Derivatives: Formed through reduction reactions.
Ketones and Carboxylic Acids: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The presence of multiple fluorine atoms enhances these interactions, making the compound highly effective in binding to specific targets. This property is particularly useful in drug design and enzyme inhibition studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroacetophenone: A precursor to 2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol, used in similar synthetic applications.
1-Trifluoroacetyl piperidine: Another fluorinated compound with similar reactivity and applications.
Ethanol, 2,2,2-trifluoro-: A simpler fluorinated alcohol with distinct properties and uses.
Uniqueness
This compound is unique due to its multiple fluorine atoms, which impart enhanced chemical stability, reactivity, and binding affinity. These properties make it particularly valuable in advanced scientific research and industrial applications.
Propriétés
Formule moléculaire |
C8H4F6O |
|---|---|
Poids moléculaire |
230.11 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(2,3,4-trifluorophenyl)ethanol |
InChI |
InChI=1S/C8H4F6O/c9-4-2-1-3(5(10)6(4)11)7(15)8(12,13)14/h1-2,7,15H |
Clé InChI |
MOQAGGGDCOSMRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(C(F)(F)F)O)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride](/img/structure/B13601785.png)
![1-(Benzo[d]thiazol-2-yl)cyclopentan-1-amine](/img/structure/B13601787.png)


